molecular formula C11H18ClN3O2 B2681488 N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride CAS No. 2241128-87-8

N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride

Cat. No.: B2681488
CAS No.: 2241128-87-8
M. Wt: 259.73
InChI Key: YHUULTOQOGPCKM-UHFFFAOYSA-N
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Description

N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride is a synthetic compound with a complex structure that includes a piperidine ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Oxazole Ring Formation: The oxazole ring is often formed via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Coupling Reactions: The piperidine and oxazole rings are then coupled using amide bond formation techniques, often employing reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form different structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest in drug discovery programs.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide
  • 4-Methyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide

Uniqueness

N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride is unique due to the presence of both methyl groups at the nitrogen and the fourth position of the piperidine ring. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-7-9(10(15)12-2)16-11(14-7)8-4-3-5-13-6-8;/h8,13H,3-6H2,1-2H3,(H,12,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUULTOQOGPCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2CCCNC2)C(=O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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